[3-[2-(2-Fluorophenyl)ethyl]piperidin-1-yl]-pyrazin-2-ylmethanone
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Overview
Description
[3-[2-(2-Fluorophenyl)ethyl]piperidin-1-yl]-pyrazin-2-ylmethanone is a complex organic compound that features a piperidine ring, a pyrazine ring, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of phenylsilane to promote the formation and reduction of imine, initiating cyclization and reducing the piperidinone intermediate with an iron complex as a catalyst .
Industrial Production Methods
Industrial production methods for this compound are likely to involve large-scale synthesis techniques that ensure high yield and purity. These methods may include continuous flow synthesis, which allows for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
[3-[2-(2-Fluorophenyl)ethyl]piperidin-1-yl]-pyrazin-2-ylmethanone can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or alcohols, while reduction could produce alkanes or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, [3-[2-(2-Fluorophenyl)ethyl]piperidin-1-yl]-pyrazin-2-ylmethanone is studied for its potential as a pharmacological agent. Its interactions with biological molecules can provide insights into new therapeutic targets.
Medicine
In medicine, this compound is investigated for its potential use in drug development. Its unique structure may offer advantages in terms of bioavailability, potency, and selectivity.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.
Mechanism of Action
The mechanism of action of [3-[2-(2-Fluorophenyl)ethyl]piperidin-1-yl]-pyrazin-2-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-{3-[2-(2-fluorophenyl)ethyl]piperidin-1-yl}propane-1,3-diol
- 3-[2-(2-fluorophenyl)ethyl]-1-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]piperidine
Uniqueness
What sets [3-[2-(2-Fluorophenyl)ethyl]piperidin-1-yl]-pyrazin-2-ylmethanone apart from similar compounds is its unique combination of a piperidine ring, a pyrazine ring, and a fluorophenyl group. This combination provides a distinct set of chemical and biological properties that can be leveraged for various applications.
Properties
IUPAC Name |
[3-[2-(2-fluorophenyl)ethyl]piperidin-1-yl]-pyrazin-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O/c19-16-6-2-1-5-15(16)8-7-14-4-3-11-22(13-14)18(23)17-12-20-9-10-21-17/h1-2,5-6,9-10,12,14H,3-4,7-8,11,13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMUXHDXRYARVHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=NC=CN=C2)CCC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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